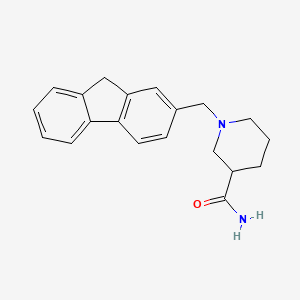![molecular formula C13H15N3O3 B5229653 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been of great interest to researchers due to its unique chemical properties and potential medicinal uses. In
Mécanisme D'action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. In addition, it has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, it has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-microbial effects, inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide for lab experiments is its high purity and stability. This compound is relatively easy to synthesize and yields a highly pure product, which makes it ideal for use in various experimental settings. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Orientations Futures
There are several future directions for research on N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is its potential use as a fluorescent probe for imaging applications. Researchers are investigating ways to modify the structure of this compound to improve its fluorescence properties and make it more suitable for use in imaging experiments. In addition, there is ongoing research on the anti-cancer and anti-inflammatory effects of this compound, with the goal of developing new therapeutic agents based on its chemical structure. Finally, researchers are exploring ways to improve the solubility and bioavailability of this compound, which could expand its potential uses in various experimental settings.
Méthodes De Synthèse
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 4-methoxybenzohydrazide with 3-bromo-1-propanol in the presence of a base, followed by cyclization with triethyl orthoformate and acetic anhydride. The resulting compound is then treated with methylamine to yield the final product. This method has been shown to be highly efficient and yields a high purity product.
Applications De Recherche Scientifique
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-11(17)14-8-12-15-13(16-19-12)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJARCPDSGMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
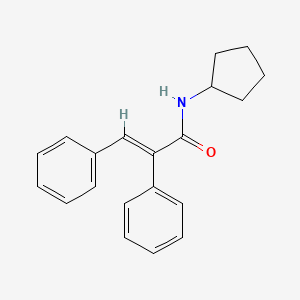
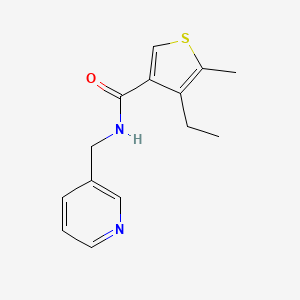
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
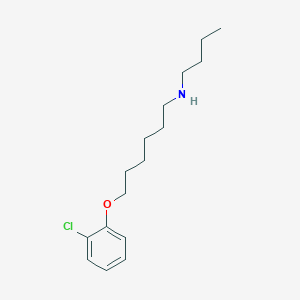
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
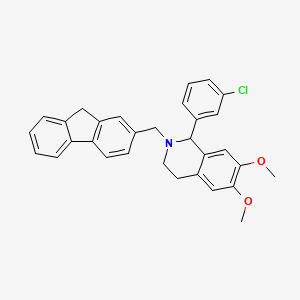

![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
